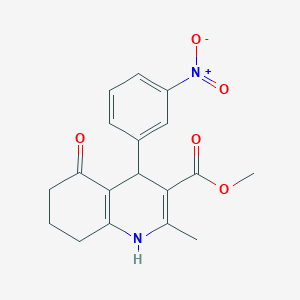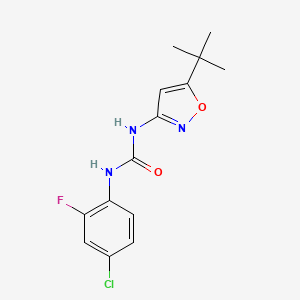
N-(5-tert-butyl-3-isoxazolyl)-N'-(4-chloro-2-fluorophenyl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(5-tert-butyl-3-isoxazolyl)-N'-(4-chloro-2-fluorophenyl)urea, also known as BRD-7232, is a small molecule inhibitor that has been developed for its potential therapeutic applications in cancer treatment. This compound has gained significant attention in the scientific community due to its unique chemical structure and promising anti-cancer properties.
作用機序
The mechanism of action of N-(5-tert-butyl-3-isoxazolyl)-N'-(4-chloro-2-fluorophenyl)urea involves the selective inhibition of BET proteins, which are involved in the regulation of gene expression in cancer cells. By inhibiting the activity of these proteins, N-(5-tert-butyl-3-isoxazolyl)-N'-(4-chloro-2-fluorophenyl)urea can effectively block the growth and proliferation of cancer cells, leading to the suppression of tumor growth.
Biochemical and Physiological Effects:
N-(5-tert-butyl-3-isoxazolyl)-N'-(4-chloro-2-fluorophenyl)urea has been shown to have a number of biochemical and physiological effects on cancer cells. In addition to inhibiting the activity of BET proteins, it can also induce cell cycle arrest and apoptosis in cancer cells, leading to the suppression of tumor growth. Furthermore, it has been shown to have minimal toxicity in normal cells, making it a promising candidate for cancer therapy.
実験室実験の利点と制限
One of the major advantages of N-(5-tert-butyl-3-isoxazolyl)-N'-(4-chloro-2-fluorophenyl)urea is its high selectivity for BET proteins, which makes it a powerful tool for studying the role of these proteins in cancer biology. However, one of the limitations of this compound is its relatively low potency, which may limit its effectiveness in certain experimental settings.
将来の方向性
There are a number of future directions for the study of N-(5-tert-butyl-3-isoxazolyl)-N'-(4-chloro-2-fluorophenyl)urea and its potential therapeutic applications in cancer treatment. One area of interest is the development of more potent derivatives of this compound, which may be more effective in suppressing tumor growth. Another area of interest is the identification of biomarkers that can predict the response of cancer cells to N-(5-tert-butyl-3-isoxazolyl)-N'-(4-chloro-2-fluorophenyl)urea, which may help to guide its clinical development. Finally, the combination of N-(5-tert-butyl-3-isoxazolyl)-N'-(4-chloro-2-fluorophenyl)urea with other anti-cancer agents may have synergistic effects, leading to improved therapeutic outcomes.
合成法
The synthesis of N-(5-tert-butyl-3-isoxazolyl)-N'-(4-chloro-2-fluorophenyl)urea involves a multi-step process that begins with the reaction of 4-chloro-2-fluoroaniline with tert-butyl isocyanide to form the corresponding isocyanide intermediate. This intermediate is then reacted with ethyl glyoxylate to form the isoxazole ring, which is subsequently hydrolyzed to form the final product, N-(5-tert-butyl-3-isoxazolyl)-N'-(4-chloro-2-fluorophenyl)urea.
科学的研究の応用
N-(5-tert-butyl-3-isoxazolyl)-N'-(4-chloro-2-fluorophenyl)urea has been extensively studied for its potential therapeutic applications in cancer treatment. It has been shown to selectively inhibit the activity of a family of enzymes known as bromodomain and extra-terminal domain (BET) proteins, which play a critical role in regulating gene expression in cancer cells. By inhibiting the activity of these proteins, N-(5-tert-butyl-3-isoxazolyl)-N'-(4-chloro-2-fluorophenyl)urea can effectively block the growth and proliferation of cancer cells, making it a promising candidate for cancer therapy.
特性
IUPAC Name |
1-(5-tert-butyl-1,2-oxazol-3-yl)-3-(4-chloro-2-fluorophenyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15ClFN3O2/c1-14(2,3)11-7-12(19-21-11)18-13(20)17-10-5-4-8(15)6-9(10)16/h4-7H,1-3H3,(H2,17,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJURHUGWZFJMJP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=NO1)NC(=O)NC2=C(C=C(C=C2)Cl)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15ClFN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

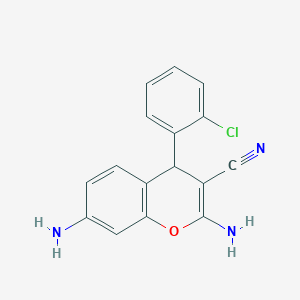
![2-[(1-cyclohexylhexahydropyrrolo[1,2-a]pyrazin-2(1H)-yl)methyl]-4,6-diiodophenol hydrochloride](/img/structure/B5117296.png)
![3,3-dimethyl-9-[2-oxo-2-(2-thienyl)ethyl]-2,3,4,9-tetrahydro-1H-xanthen-1-one](/img/structure/B5117299.png)
![2-(4-chlorophenyl)-N-{[3-(3-fluoro-4-methoxyphenyl)-1H-pyrazol-4-yl]methyl}ethanamine](/img/structure/B5117304.png)
![N-isopropyl-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-thiophenecarboxamide](/img/structure/B5117305.png)
![4-(4-methoxyphenyl)-N-[2-(4-methoxyphenyl)ethyl]-2-butanamine](/img/structure/B5117321.png)
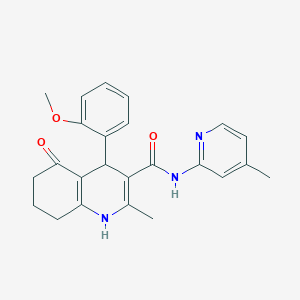
![1-(1,3-benzodioxol-5-yl)-5-{[5-(diethylamino)-2-furyl]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5117336.png)

![5-{4-[(1-ethyl-1H-benzimidazol-2-yl)methyl]-1-piperazinyl}-2-methyl-3(2H)-pyridazinone](/img/structure/B5117345.png)
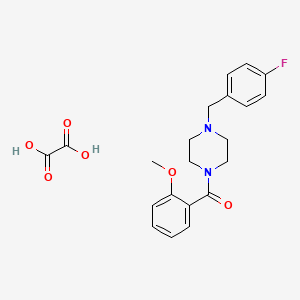
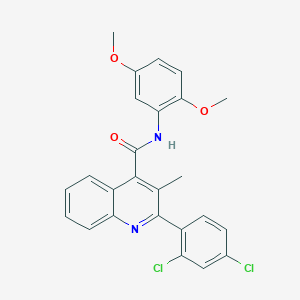
![benzyl 3-{[(6-methyl-1,3-benzothiazol-2-yl)amino]carbonyl}-3,4-dihydro-2(1H)-isoquinolinecarboxylate](/img/structure/B5117375.png)
